tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate
Description
tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a tert-butyl ester group at position 4 of the triazole ring and a 4-hydroxybutyl substituent at position 1. The triazole core is a heterocyclic scaffold widely utilized in medicinal chemistry due to its stability, hydrogen-bonding capacity, and compatibility with click chemistry syntheses . This compound is of interest in drug discovery, particularly for its structural versatility in targeting biological pathways .
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl 1-(4-hydroxybutyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)9-8-14(13-12-9)6-4-5-7-15/h8,15H,4-7H2,1-3H3 |
InChI Key |
WKPGBZSPRJZHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions. The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The triazole moiety is significant in drug development due to its ability to interact with biological targets. Research indicates that compounds containing triazole rings exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of triazoles possess antibacterial and antifungal properties. For instance, a study demonstrated that triazole derivatives exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Triazole derivatives have been investigated for their potential as anticancer agents. A study on substituted triazoles showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
| Application | Activity | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus, E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines |
Agricultural Applications
Triazole compounds are also utilized in agriculture as fungicides due to their effectiveness against plant pathogens. The compound's ability to inhibit fungal growth makes it a candidate for developing new agrochemicals. Research has highlighted the efficacy of triazole-based fungicides in controlling diseases such as powdery mildew and rusts in crops .
Material Science
In material science, triazole compounds are explored for their potential as UV absorbers and stabilizers in polymers. The incorporation of triazole structures can enhance the thermal stability and UV resistance of materials, making them suitable for outdoor applications .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of triazole derivatives, including tert-butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate, and evaluated their antimicrobial properties against several pathogens. The results indicated that certain derivatives exhibited higher activity than conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focused on the anticancer properties of triazole derivatives, researchers found that specific compounds induced significant cytotoxicity in breast cancer cell lines. The mechanism involved apoptosis through mitochondrial pathways and cell cycle arrest at specific phases .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and ester groups may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of key structural analogs is provided below:
Key Observations :
- Hydroxybutyl vs. Hydroxypropyl : The 4-hydroxybutyl chain in the target compound provides greater flexibility and hydrophilicity compared to the rigid benzyloxy-hydroxypropyl group in the chiral analog .
- Ester Groups : The tert-butyl ester confers higher steric hindrance and metabolic stability compared to ethyl esters, which are more prone to hydrolysis .
- Biological Activity: Acetamide-substituted triazoles (e.g., Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate) exhibit antiproliferative activity, suggesting that the hydroxybutyl group in the target compound may modulate selectivity toward different cancer cell lines .
Physical and Chemical Properties
- Solubility : The hydroxybutyl group enhances water solubility relative to purely lipophilic analogs (e.g., tert-Butyl 4-methylpyrazole-1-carboxylate) but reduces it compared to charged carboxylate salts (e.g., Sodium derivatives in ) .
Biological Activity
Introduction
Tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1853168-37-2) is a compound belonging to the triazole family, which has garnered attention in pharmaceutical and agricultural research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications.
Chemical Properties
- Molecular Formula : C₁₁H₁₉N₃O₃
- Molecular Weight : 241.29 g/mol
- Structure : The compound features a triazole ring with a tert-butyl group and a hydroxybutyl substituent, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process can be optimized for yield and purity through various methods such as click chemistry or traditional organic synthesis techniques.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Click Chemistry | Copper-catalyzed reaction | 85 |
| 2 | Organic Synthesis | Solvent extraction and purification | 81 |
Biological Activity
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to the triazole family. For instance, research indicates that derivatives exhibit selective cytotoxicity towards various cancer cell lines at nanomolar concentrations. The mechanism often involves induction of apoptosis and disruption of mitochondrial function .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. They can inhibit the growth of several bacterial strains, making them candidates for antibiotic development. The specific activity against pathogens can vary based on structural modifications within the triazole framework .
The biological activity of this compound may involve:
- DNA Interaction : Some triazole derivatives have been shown to interact with DNA, leading to fragmentation and cell death in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
Table 2: Biological Activities
| Activity Type | Target Organism/Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer | Jurkat T-cells | ~0.5 | |
| Antimicrobial | E. coli | ~2.0 | |
| Enzyme Inhibition | Various | Not specified |
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives, including this compound, which demonstrated significant antiproliferative effects against human leukemic cells. The study employed flow cytometry to assess apoptosis markers and found that treated cells exhibited characteristic apoptotic features such as membrane blebbing and chromatin condensation .
Another study focused on the compound's potential as an agricultural fungicide. It was found effective against several fungal pathogens affecting crops, suggesting its utility in agricultural applications .
This compound exhibits promising biological activities that warrant further investigation. Its potential applications in oncology and agriculture highlight the importance of continued research into this compound's mechanisms and efficacy.
Future studies should focus on optimizing synthesis methods for greater yields and exploring the full spectrum of biological activities through in vivo models. Understanding the structure-activity relationship will be crucial for developing more potent derivatives with targeted therapeutic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
